![molecular formula C8H15NO4S B14715829 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid CAS No. 13462-82-3](/img/structure/B14715829.png)
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid is a compound with the molecular formula C6H11NO4S. It is also known as S-(2-carboxyethyl)-L-cysteine. This compound is a derivative of cysteine, an amino acid that contains a thiol group. The presence of the thiol group makes it a valuable compound in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid typically involves the reaction of L-cysteine with an appropriate carboxyethylating agent. One common method is the reaction of L-cysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to isolate the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Disulfides: from oxidation
Alcohols: from reduction
Amides and esters: from substitution reactions
Wissenschaftliche Forschungsanwendungen
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to its thiol group.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid involves its interaction with various molecular targets:
Thiol group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Amino group: Can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: The parent amino acid with a similar thiol group.
Homocysteine: Another amino acid with a thiol group but a different carbon chain structure.
Penicillamine: A derivative of cysteine used in the treatment of Wilson’s disease and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
13462-82-3 |
|---|---|
Molekularformel |
C8H15NO4S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-4(2)6(8(12)13)14-3-5(9)7(10)11/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6?/m0/s1 |
InChI-Schlüssel |
VTZMQMMVPPUXOC-ZBHICJROSA-N |
Isomerische SMILES |
CC(C)C(C(=O)O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


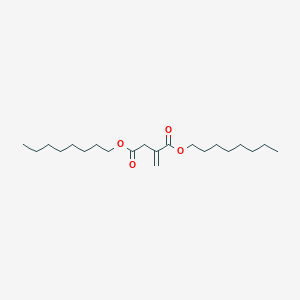
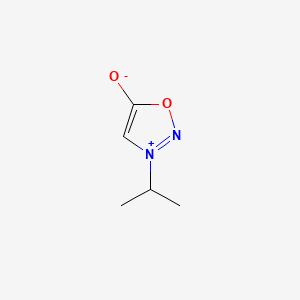
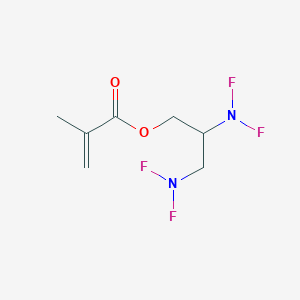
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

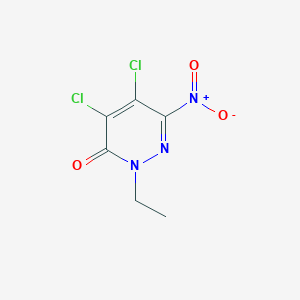


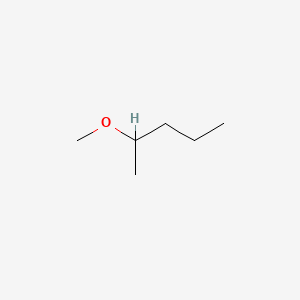

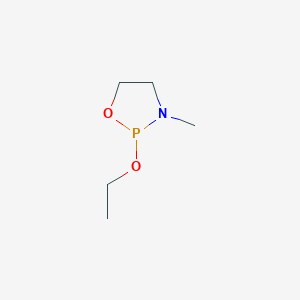
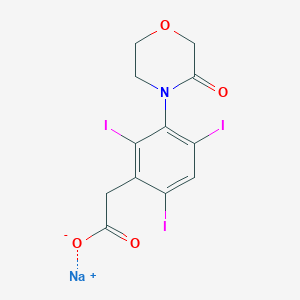
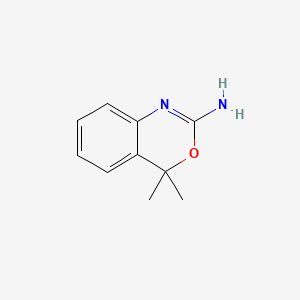
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
